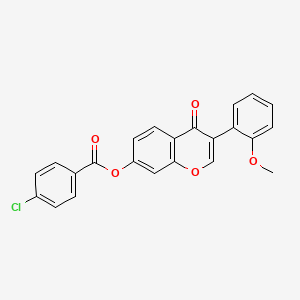
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate, also known as "MCB", is a chemical compound that has been extensively studied for its potential applications in scientific research. MCB is a member of the coumarin family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
1. Catalytic Properties in Organic Synthesis
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate and its analogues have been explored for their catalytic properties in organic synthesis. For instance, their application in the Michael addition for synthesizing Warfarin™ and similar compounds demonstrates their potential in pharmaceutical manufacturing (Alonzi et al., 2014).
2. Molecular Docking and Structural Analysis
These compounds have been characterized using various spectroscopic techniques, and molecular docking studies have been conducted. Such analyses are crucial for understanding their interaction with biological targets, which can lead to the development of new pharmaceuticals (Sert et al., 2018).
3. Photoreactivity for Synthesizing Complex Molecules
Photoreactivity of this compound derivatives has been studied for the synthesis of complex molecules, such as angular pentacyclic compounds. This area of research is significant for the development of new materials and pharmaceuticals (Dalal et al., 2017).
4. Antibacterial Activity
These compounds have demonstrated potential antibacterial activity. Research has focused on synthesizing new derivatives and evaluating their effectiveness against various bacterial strains, which is a significant step in developing new antibiotics (Behrami & Dobroshi, 2019).
5. Potential in Anticancer Research
Several studies have investigated the potential of these compounds in anticancer research, including their use in synthesizing novel agents and evaluating their effectiveness against cancer cell lines (Singh et al., 2017).
properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVDIOHMFTWRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

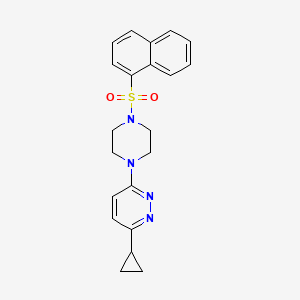

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2726436.png)
![(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B2726437.png)
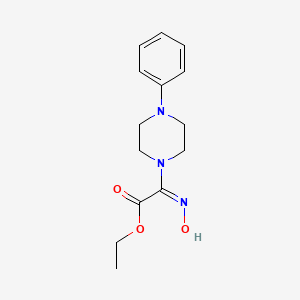
![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)
![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2726440.png)

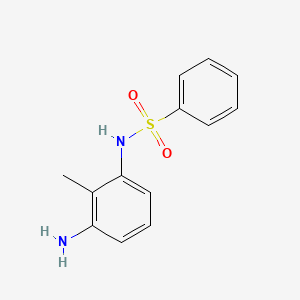
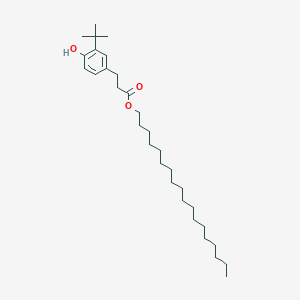
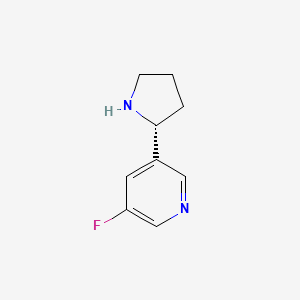
![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)